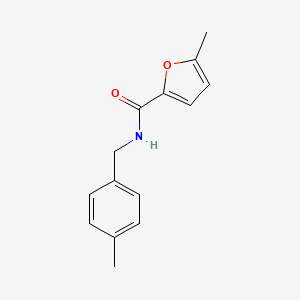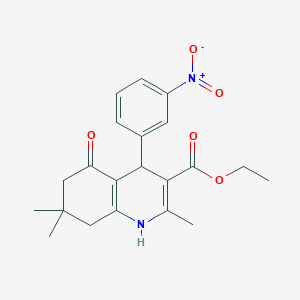
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-3-methyl-4-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-3-methyl-4-nitrobenzamide is a complex organic compound with a unique structure that includes a thiophene ring, a cyano group, and a nitrobenzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-3-methyl-4-nitrobenzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving sulfur and a suitable diene.
Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using a suitable cyanide source.
Attachment of the Nitrobenzamide Moiety: The final step involves coupling the thiophene derivative with a nitrobenzamide compound under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-3-methyl-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium cyanide for nucleophilic substitution or halogenating agents for electrophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Reduced forms of the nitro group to amines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-3-methyl-4-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-3-methyl-4-nitrobenzamide involves its interaction with specific molecular targets. The cyano and nitro groups are known to participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The thiophene ring may also play a role in binding to specific receptors or proteins, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2-methylbenzamide
- N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2-phenylacetamide
- N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)benzenesulfonamide
Uniqueness
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-3-methyl-4-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both cyano and nitro groups, along with the thiophene ring, makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C16H15N3O3S |
|---|---|
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-3-methyl-4-nitrobenzamide |
InChI |
InChI=1S/C16H15N3O3S/c1-4-12-10(3)23-16(13(12)8-17)18-15(20)11-5-6-14(19(21)22)9(2)7-11/h5-7H,4H2,1-3H3,(H,18,20) |
Clé InChI |
UCPULCCYKKKGDU-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(SC(=C1C#N)NC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-chloro-2-methylphenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B10889381.png)
![5-{[3-(Ethoxycarbonyl)-4-ethyl-5-methylthiophen-2-yl]amino}-5-oxopentanoic acid](/img/structure/B10889384.png)
![N~1~-[3-({2-[(6-Ethoxy-1,3-benzothiazol-2-YL)sulfanyl]acetyl}amino)phenyl]-1-adamantanecarboxamide](/img/structure/B10889385.png)

![4-[(4-ethoxyphenoxy)methyl]-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B10889393.png)

![4-[1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperidin-4-yl]-2,6-dimethylmorpholine](/img/structure/B10889408.png)
![[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl](thiophen-2-yl)methanone](/img/structure/B10889411.png)
![5-(4-Bromophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B10889430.png)

![ethyl 2-{[(2E)-3-(4-tert-butylphenyl)prop-2-enoyl]amino}-1-benzothiophene-3-carboxylate](/img/structure/B10889436.png)
![ethyl 9-methyl-2-[2-(1H-pyrrol-1-yl)phenyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B10889439.png)
![2-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10889444.png)
![2-(2-Phenylcyclopropyl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10889452.png)
